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4-oxo-1H-phthalazine-1-carboxylic acid

Cat. No.: B12360220
M. Wt: 190.16 g/mol
InChI Key: PYKQFLWWCVCREI-UHFFFAOYSA-N
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Description

Contextualization of Phthalazines in Heterocyclic Chemistry

Phthalazines belong to the larger family of benzodiazines, which also includes cinnolines, quinazolines, and quinoxalines, all of which are bicyclic heteroaromatic compounds with the molecular formula C₈H₆N₂. The arrangement of the nitrogen atoms within the heterocyclic ring significantly influences the electronic distribution, reactivity, and biological activity of these isomers. Phthalazines are characterized by their 1,2-diazine (pyridazine) ring fused to a benzene (B151609) ring. This structural motif is found in a number of natural products and has been extensively utilized in the synthesis of compounds with a broad spectrum of pharmacological activities. osf.ioresearchgate.net

The introduction of substituents onto the phthalazine (B143731) core allows for the fine-tuning of its properties. The presence of a carbonyl group, as seen in phthalazinones, and a carboxylic acid function, as in 4-oxo-1H-phthalazine-1-carboxylic acid, dramatically influences the molecule's polarity, acidity, and ability to participate in hydrogen bonding and other intermolecular interactions. These features are crucial for the molecule's behavior in biological systems and its utility as a synthetic building block.

Historical Development and Evolution of Phthalazine Research

The study of phthalazine chemistry has a rich history, with early research focusing on the fundamental synthesis and reactivity of the parent heterocycle. Initial synthetic methods often involved the condensation of hydrazine (B178648) with ortho-dicarbonyl compounds or their derivatives. nih.gov Over the decades, research has evolved significantly, driven by the discovery of the diverse biological activities of phthalazine derivatives.

In the mid-20th century, the focus shifted towards the synthesis of substituted phthalazines and the exploration of their therapeutic potential. This led to the discovery of compounds with antihypertensive, anticonvulsant, and antimicrobial properties. researchgate.net More recently, the advent of modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and multicomponent reactions, has enabled the efficient construction of complex phthalazine-based molecules with high degrees of structural diversity. nih.gov Contemporary research is heavily focused on the development of phthalazine derivatives as targeted therapies, particularly in the field of oncology, where they have shown promise as inhibitors of various kinases and other enzymes involved in cancer progression. researchgate.netekb.eg

Conceptual Framework of this compound in Contemporary Chemical Biology

While this compound itself is not extensively studied as a standalone bioactive agent, it serves as a crucial building block and a conceptual model in chemical biology. Its structure embodies the key pharmacophoric features of the phthalazinone class of compounds, which are known to interact with a variety of biological targets. The carboxylic acid group at the 1-position provides a handle for further chemical modification, allowing for the synthesis of a wide range of derivatives, such as esters, amides, and hydrazides. nih.gov

In the context of chemical biology, this compound can be viewed as a scaffold that can be elaborated to create molecular probes to study biological processes or to develop potent and selective inhibitors of specific enzymes. The phthalazinone core is a known privileged structure for kinase inhibition, and the carboxylic acid moiety can be used to introduce substituents that can interact with specific amino acid residues in the active site of a target protein, thereby enhancing binding affinity and selectivity. ekb.eg

Overview of Key Research Avenues for this compound

The primary research avenue for this compound is its use as a versatile starting material for the synthesis of more complex phthalazine derivatives with potential therapeutic applications. The majority of research in this area focuses on leveraging the reactivity of the carboxylic acid group and the phthalazinone ring system to generate libraries of compounds for biological screening.

Key areas of investigation for derivatives of this compound include:

Anticancer Drug Discovery: A significant body of research is dedicated to the development of phthalazinone derivatives as anticancer agents. These compounds have been shown to target various aspects of cancer cell biology, including cell cycle progression, apoptosis, and angiogenesis. researchgate.netekb.eg

Enzyme Inhibition: The phthalazinone scaffold is a common feature in a number of potent enzyme inhibitors. Research is ongoing to develop derivatives of this compound that can selectively inhibit kinases, phosphodiesterases, and other enzymes implicated in disease. nih.govnih.gov

Development of New Synthetic Methodologies: The synthesis of novel phthalazine derivatives often requires the development of new and efficient chemical reactions. Research in this area contributes to the broader field of organic synthesis. nih.gov

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound and its derivatives is primarily driven by the pursuit of new therapeutic agents with improved efficacy and safety profiles. The main objectives of this research can be summarized as follows:

Synthesis and Structural Diversification: To develop efficient and versatile synthetic routes to a wide range of derivatives of this compound. This involves the exploration of new reactions and the optimization of existing methods to allow for the introduction of a variety of functional groups at different positions of the phthalazine core.

Biological Evaluation and Structure-Activity Relationship (SAR) Studies: To screen newly synthesized compounds for their biological activity in a variety of disease models. A key objective is to establish clear structure-activity relationships, which can guide the design of more potent and selective compounds. nih.gov

Mechanism of Action Studies: To elucidate the molecular mechanisms by which bioactive phthalazine derivatives exert their effects. This involves identifying the specific cellular targets of these compounds and understanding how their interaction with these targets leads to a therapeutic effect.

Exploration of New Therapeutic Applications: To investigate the potential of phthalazine derivatives in the treatment of a wide range of diseases beyond cancer, including inflammatory disorders, infectious diseases, and neurodegenerative conditions. nih.gov

Chemical and Physical Properties

Below are tables detailing some of the key chemical and physical properties of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
CAS Number 3260-44-4 sigmaaldrich.com
Molecular Formula C₉H₆N₂O₃ sigmaaldrich.com
Molecular Weight 190.16 g/mol sigmaaldrich.com
InChI Key YHNOBCUFJJRVOP-UHFFFAOYSA-N sigmaaldrich.com
Synonyms 4-Hydroxyphthalazine-1-carboxylic acid sigmaaldrich.com

Table 2: Physical Properties (Predicted and Experimental)

PropertyValue
Physical State Solid sigmaaldrich.com
Melting Point Not available
Solubility Expected to be soluble in polar organic solvents and aqueous bases.
pKa Not available

Spectroscopic Data

Table 3: Expected Spectroscopic Data

SpectroscopyExpected Signals
¹H NMR Aromatic protons (multiplets), a broad singlet for the carboxylic acid proton, and a broad singlet for the N-H proton.
¹³C NMR Signals for aromatic carbons, a signal for the carbonyl carbon of the phthalazinone, and a signal for the carbonyl carbon of the carboxylic acid.
IR Spectroscopy A broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (approx. 1700-1725 cm⁻¹), and a C=O stretch for the phthalazinone amide (approx. 1650-1680 cm⁻¹). echemi.commasterorganicchemistry.com
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O3 B12360220 4-oxo-1H-phthalazine-1-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

4-oxo-1H-phthalazine-1-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-6-4-2-1-3-5(6)7(9(13)14)10-11-8/h1-4,7H,(H,13,14)

InChI Key

PYKQFLWWCVCREI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N=NC2=O)C(=O)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 4 Oxo 1h Phthalazine 1 Carboxylic Acid

Pathways of Electrophilic and Nucleophilic Reactions

The phthalazinone ring system possesses both electron-rich and electron-deficient centers, rendering it susceptible to both electrophilic and nucleophilic attacks. The reactivity is often dictated by the specific reaction conditions and the nature of the reacting species.

Nucleophilic Substitution on the Phthalazine (B143731) Nucleus

The phthalazine nucleus, particularly when substituted with a good leaving group like a halogen, is prone to nucleophilic substitution reactions. The nitrogen atoms in the ring activate the carbon atoms towards attack by nucleophiles.

Detailed Research Findings:

The reactivity of halogenated phthalazines towards nucleophiles has been a subject of considerable study. For instance, 1-chloro-4-substituted-phenyl-phthalazine derivatives readily undergo nucleophilic substitution with various nucleophiles. researchcommons.org The chlorine atom at the 1-position is susceptible to displacement by amines, alkoxides, and other nucleophilic reagents. researchcommons.orgresearchgate.net This reactivity is analogous to that observed in 2- or 4-halogenoquinolines. longdom.org

Studies on 1-chlorobenzo[g]phthalazinone have shown that the chlorine atom can be replaced by a variety of nucleophiles, including morpholine, cyanide, amines, alkoxides, azide (B81097), and hydrazine (B178648). researchgate.net Similarly, the reaction of 1-halogeno or 1,4-dihalogeno phthalazines with primary or secondary amines typically results in the formation of the corresponding amino-substituted phthalazines. longdom.org

The following table summarizes representative nucleophilic substitution reactions on the phthalazine nucleus:

Starting Material Nucleophile Product Reference
1-Chloro-4-(4-methoxyphenyl)phthalazineSodium ethoxide1-Ethoxy-4-(4-methoxyphenyl)phthalazine researchcommons.org
1-Chlorobenzo[g]phthalazinoneMorpholine1-Morpholinobenzo[g]phthalazinone researchgate.net
1-HalogenophthalazinePrimary/Secondary Amine1-Amino-substituted phthalazine longdom.org

Reactivity of the Phthalazinone Carbonyl Group

The carbonyl group at the C4 position of the phthalazinone ring exhibits typical ketonic character, although its reactivity can be influenced by the adjacent lactam nitrogen and the aromatic ring. It can undergo nucleophilic addition reactions, but these are often followed by subsequent transformations.

Detailed Research Findings:

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 1-position is a versatile handle for a variety of chemical modifications, including esterification, amidation, and the formation of hydrazides. These transformations are fundamental in synthesizing a wide array of derivatives with potential applications.

Esterification Reactions and Their Controlled Formation

Esterification of the carboxylic acid group is a common and important transformation. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk Controlling the reaction conditions is crucial to achieve high yields and avoid side reactions.

Detailed Research Findings:

The Fischer-Speier esterification, which uses an acid catalyst like sulfuric acid or tosic acid in an excess of alcohol, is a standard method for converting carboxylic acids to esters. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, it's often necessary to remove the water formed during the reaction. masterorganicchemistry.com Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which can be effective even for sterically hindered esters. organic-chemistry.org A mild and efficient protocol for the esterification of aromatic carboxylic acids using phosphorus oxychloride (POCl3) has also been reported, with primary alcohols reacting well at room temperature. derpharmachemica.com

A study on the synthesis of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetic acid derivatives demonstrated the chemoselective N-alkylation of the phthalazinone nitrogen with ethyl chloroacetate (B1199739) to yield the corresponding ester. nih.gov

The following table provides examples of esterification methods:

Carboxylic Acid Reagents Product Key Features Reference
Aromatic Carboxylic AcidAlcohol, Acid Catalyst (e.g., H2SO4)EsterEquilibrium reaction, requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com
Carboxylic AcidAlcohol, DCC, DMAPEsterEffective for sterically hindered esters, high yields. organic-chemistry.org
Aromatic Carboxylic AcidAlcohol, POCl3EsterMild conditions, good yields for primary alcohols at room temperature. derpharmachemica.com
4-Benzyl-2H-phthalazin-1-oneEthyl chloroacetate(4-Benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate (B1210297)Chemoselective N-alkylation leading to an ester. nih.gov

Amidation Reactions and Peptide Coupling Strategies

The formation of amides from the carboxylic acid group is another key transformation, often achieved through the use of peptide coupling reagents. omicsonline.orguni-kiel.de These reactions are crucial for building more complex molecules, including peptide-like structures.

Detailed Research Findings:

Peptide bond formation is essentially a nucleophilic substitution reaction where an amino group attacks an activated carboxyl group. omicsonline.org Various coupling reagents have been developed to facilitate this reaction under mild conditions and to minimize racemization. omicsonline.orguni-kiel.de These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. uni-kiel.de

For example, the synthesis of 4-benzyl-6-(phenoxathiin-2-yl)-3-N-(phthalyl- or tosylglycyl)oxy-, mercapto- or aminopyridazines was achieved by coupling the corresponding pyridazine (B1198779) derivatives with protected amino acids using N,N'-dicyclohexylcarbodiimide (DCC) as the condensing agent. niscpr.res.in In another instance, a hydrazide derived from a phthalazinone was converted to an azide in situ and then coupled with amino acid esters to produce monopeptides. nih.gov

The table below outlines different strategies for amidation and peptide coupling:

Carboxylic Acid Derivative Amine Source Coupling Reagent/Method Product Reference
Protected Amino AcidPyridazine derivativeN,N'-Dicyclohexylcarbodiimide (DCC)N-Acylpyridazine derivative niscpr.res.in
Acetohydrazide derivativeAmino acid methyl esterIn situ azide formation (NaNO2, HCl)Dipeptide derivative nih.gov
Carboxylic AcidAmineGeneral Peptide Coupling Reagents (e.g., HATU, HOBt)Amide/Peptide omicsonline.orguni-kiel.de

Formation of Hydrazides and Acyl Hydrazides

The reaction of the carboxylic acid or its derivatives with hydrazine hydrate (B1144303) leads to the formation of hydrazides, which are important intermediates for the synthesis of various heterocyclic compounds. nih.gov

Detailed Research Findings:

Carboxylic acid hydrazides are typically prepared by the hydrazinolysis of esters in alcoholic solutions. researchgate.net For example, 2-(4-benzyl-1-oxophthalazin-2(1H)-yl) methyl acetate was hydrazinolyzed with hydrazine hydrate to yield the corresponding acetohydrazide. nih.gov These hydrazides can then be further reacted to form more complex structures. For instance, condensation of a phenazine-1-carboxylic acid hydrazide with various aldehydes yielded a series of new hydrazone compounds. mdpi.comnih.gov

Hydrazides are valuable precursors for the synthesis of heterocycles like 1,3,4-oxadiazoles. nih.gov The general route involves the reaction of a carboxylic acid with thionyl chloride to form the acyl chloride, which is then reacted with a hydrazide like isoniazid. nih.gov

The following table summarizes methods for the formation of hydrazides and their subsequent reactions:

Starting Material Reagents Product Further Reactions Reference
Ester derivative of phthalazinoneHydrazine hydrateAcetohydrazide derivativeFormation of azides for peptide coupling. nih.gov
Phenazine-1-carboxylic acid esterHydrazine hydratePhenazine-1-carboxylic acid hydrazideCondensation with aldehydes to form hydrazones. mdpi.comnih.gov
Carboxylic acidThionyl chloride, then IsoniazidN-AcylhydrazoneSynthesis of 1,3,4-oxadiazoles. nih.gov

Tautomerism and Isomerization Phenomena within the Phthalazinone Core

The phthalazinone nucleus is capable of existing in different tautomeric forms, a phenomenon crucial to its chemical reactivity and biological interactions. researchcommons.org The primary tautomerism observed in the phthalazinone core is the lactam-lactim equilibrium. In the case of 4-oxo-1H-phthalazine-1-carboxylic acid, this manifests as an equilibrium between the 4-oxo (lactam) form and the 4-hydroxy (lactim) form.

A computational study utilizing Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM) on the general phthalazinone ring system has provided insights into the relative stabilities of these tautomers. chemmethod.com These studies indicate that the stability of the tautomers can be significantly influenced by the surrounding medium. chemmethod.com In the gas phase versus in polar solvents, the net charges on the oxygen atoms can vary, which in turn affects the tautomeric equilibrium. chemmethod.com For many related heterocyclic systems, the lactam form is generally the more stable tautomer.

The presence of the carboxylic acid group at the 1-position can further influence this equilibrium through intramolecular hydrogen bonding and electronic effects. The potential tautomeric forms of this compound are depicted below:

Table 1: Tautomeric Forms of this compound

Tautomeric Form Structural Representation Description
This compound (Lactam) The amide form, typically more stable in many heterocyclic systems.

Spectroscopic techniques such as NMR and UV-Vis are instrumental in experimentally determining the predominant tautomeric form in solution. researchcommons.org For instance, in a study on 3-hydroxypyridine, resonant inelastic X-ray scattering was employed to disentangle the spectral features of coexisting tautomers in an aqueous solution. researchcommons.org Similar methodologies could be applied to elucidate the tautomeric equilibrium of this compound.

Ring System Modulations and Rearrangements

The phthalazinone ring system is generally stable; however, under specific conditions, it can undergo modulations and rearrangements. These transformations can involve ring-opening, ring expansion, or other skeletal changes.

One potential reaction for this compound is decarboxylation . The presence of an α-oxo group relative to the carboxylic acid can facilitate the loss of carbon dioxide upon heating. masterorganicchemistry.com This reaction would lead to the formation of 4-oxo-1,2-dihydrophthalazine. The mechanism of decarboxylation of β-keto acids is well-established and proceeds through a cyclic transition state, a process that may be analogous for α-oxo carboxylic acids. masterorganicchemistry.com

Ring-opening reactions of the phthalazinone ring are also conceivable, particularly under the influence of strong nucleophiles or harsh reaction conditions. For example, related phthalimide (B116566) systems can undergo nucleophile-assisted ring-opening. nih.gov In a basic medium, hydroxide (B78521) ions could potentially attack the carbonyl carbon, leading to the opening of the heterocyclic ring to form a substituted phtahlic acid derivative. youtube.comresearchgate.net

While specific rearrangements of the this compound core are not extensively documented, analogies can be drawn from other heterocyclic systems. Various named rearrangements, such as the Meyer–Schuster, Payne, and Favorskii rearrangements, are known to occur in other heterocyclic structures and could potentially be induced in the phthalazinone system under the right conditions. wikipedia.orglibretexts.orgmsu.edu For instance, photochemical rearrangements are a known phenomenon in some cyclic ketones, and investigation into the photochemistry of phthalazinones could reveal novel transformation pathways. youtube.com

The synthesis of various substituted phthalazinone derivatives demonstrates the robustness of the core ring system to a range of reagents, yet also highlights the potential for functionalization which can be a precursor to rearrangement reactions. nih.govbu.edu.egnih.gov

Table 2: Potential Ring System Modulations of this compound

Reaction Type Description Potential Product
Decarboxylation Loss of CO2 from the carboxylic acid group, often induced by heat. 4-oxo-1,2-dihydrophthalazine
Base-catalyzed Ring Opening Nucleophilic attack by a base (e.g., OH-) on the carbonyl carbon, leading to cleavage of the heterocyclic ring. Substituted phthalic acid derivative

Further experimental and computational studies are necessary to fully elucidate the scope and mechanisms of these potential transformations for this compound.

Derivatization Strategies and Analogue Synthesis for Enhancing 4 Oxo 1h Phthalazine 1 Carboxylic Acid Functionalization

Strategic Modifications on the Phthalazinone Ring System

N-Alkylation and N-Acylation Approaches for Derivative Generation

The nitrogen atom at position 2 (N-2) of the phthalazinone ring is a primary target for derivatization through alkylation and acylation. N-alkylation introduces an alkyl group, which can alter the compound's lipophilicity and steric profile. A common method involves the reaction of a precursor, such as a 4-substituted-2H-phthalazin-1-one, with an alkylating agent. For instance, chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate (B1199739) yields the corresponding N-alkylated ester, (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate (B1210297). nih.gov Similarly, a Michael addition reaction with ethyl acrylate (B77674) in the presence of a base like anhydrous potassium carbonate can be used to introduce a propanoate side chain, forming ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoate. nih.gov

N-acylation involves the introduction of an acyl group, which can serve as a handle for further functionalization or to introduce specific structural motifs. While direct N-acylation of the 4-oxo-1H-phthalazine-1-carboxylic acid core is feasible, related acylation reactions on similar heterocyclic systems are well-documented. For example, visible-light-induced decarboxylative acylation has been successfully applied to quinoxalin-2(1H)-ones using α-oxo carboxylic acids. rsc.org Such methods highlight the potential for acyl group introduction on the phthalazinone nitrogen under mild, modern synthetic conditions.

Table 1: Examples of N-Alkylation Reagents and Products This table is representative of N-alkylation strategies on the phthalazinone core.

Starting MaterialReagentProductReference
4-Benzyl-2H-phthalazin-1-oneEthyl chloroacetate(4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate nih.gov
4-Benzylphthalazin-1(2H)-oneEthyl acrylate / K₂CO₃Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoate nih.gov

Substituent Introduction on the Benzenoid Ring

Modifying the benzenoid portion of the phthalazinone ring system is another critical strategy for creating analogues. Introducing various substituents onto this aromatic ring can significantly impact the molecule's electronic properties, solubility, and interactions with biological targets. The synthesis of these derivatives typically begins with appropriately substituted precursors. For example, to synthesize a derivative with a 3,4-dimethylphenyl group at position 4, the synthesis would likely start from a correspondingly substituted phthalic acid or phthalic anhydride (B1165640) derivative. This approach allows for the incorporation of a wide range of functional groups, including alkyl, alkoxy, and halogen moieties, onto the benzenoid ring before the formation of the heterocyclic phthalazinone core. fayoum.edu.eg

Functionalization at Position-4 of the Phthalazine (B143731) Ring

The carbon at position 4 of the phthalazine ring is a key site for introducing diversity. The nature of the substituent at this position can profoundly influence the molecule's properties. Synthetic routes often commence with a 4-substituted phthalazinone. For example, syntheses of various derivatives have started from 4-benzyl-2H-phthalazin-1-one or 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one. nih.govnih.govfayoum.edu.eg The substituent at C-4 is typically incorporated early in the synthetic sequence, often by reacting a substituted benzoylpropionic acid with hydrazine (B178648), which then cyclizes to form the C-4 substituted phthalazinone core. This foundational structure is then carried forward for further derivatization at other positions, such as the N-2 nitrogen or the C-1 carboxylic acid.

Targeted Derivatization of the Carboxylic Acid Group

The carboxylic acid at position 1 (C-1) is a highly versatile functional group, serving as a prime anchor point for a multitude of derivatization reactions aimed at pharmacological exploration.

Synthesis of Esters and Amides for Pharmacological Exploration

The conversion of the C-1 carboxylic acid into esters and amides is a fundamental strategy for modifying the parent compound's properties, such as its polarity, membrane permeability, and metabolic stability.

Ester Synthesis: Esterification can be achieved through various methods. The classic Fischer esterification, involving reaction with an alcohol under acidic conditions, is a straightforward approach. More modern techniques offer milder conditions and broader substrate scopes. For instance, reacting the carboxylic acid with dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride can produce esters in high yields. organic-chemistry.org The use of peptide coupling reagents, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), in the presence of an organic base, can also facilitate the formation of esters from carboxylic acids and alcohols, including phenols. organic-chemistry.org

Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. Direct conversion of the carboxylic acid to an amide can be achieved by heating its ammonium (B1175870) salt. libretexts.org However, this method is often harsh. A more common and milder approach involves activating the carboxylic acid. This can be done by converting it to a more reactive intermediate like an acyl chloride or by using a coupling agent. Boric acid has emerged as an inexpensive and environmentally friendly catalyst for the direct amidation of carboxylic acids with amines, proceeding in high yields for a wide range of substrates, including aromatic amines. orgsyn.orgorgsyn.org Peptide coupling agents such as TBTU, HBTU, and PyBOP are also highly effective for synthesizing amides from carboxylic acids and amines, often employed when N-substituted quinolone carboxylic acids lose reactivity at the carboxylate end. nih.gov

Table 2: Representative Ester and Amide Derivatives This table illustrates potential ester and amide derivatives synthesized from the C-1 carboxylic acid group.

Derivative TypeExample Derivative NameGeneral Synthetic ApproachKey Reagents
EsterMethyl 4-oxo-1H-phthalazine-1-carboxylateFischer Esterification or coupling agentMethanol (B129727), H⁺ catalyst or TBTU
AmideN-Benzyl-4-oxo-1H-phthalazine-1-carboxamideCatalytic AmidationBenzylamine, Boric Acid
Amide4-oxo-1-(piperidin-1-ylcarbonyl)-1H-phthalazin-1-onePeptide CouplingPiperidine, TBTU/HBTU

Conjugation with Amines and Peptides via Activated Esters

For more targeted applications, the C-1 carboxylic acid can be conjugated to various amines, amino acids, and peptides. This is typically accomplished by first converting the carboxylic acid into an activated intermediate, which then readily reacts with the amine nucleophile.

One effective strategy is the azide (B81097) coupling method. nih.gov This process begins with the conversion of a related ester derivative (e.g., a methyl or ethyl ester attached to the N-2 position via an acetic or propanoic acid linker) into a hydrazide by reacting it with hydrazine hydrate (B1144303). nih.govnih.gov The resulting hydrazide is then treated with a cold solution of sodium nitrite (B80452) and hydrochloric acid to form a highly reactive acyl azide in situ. This activated azide is not isolated but is immediately reacted with an amino acid ester, peptide, or other amine to form a stable amide bond. nih.govnih.gov

Alternatively, standard peptide coupling reagents are widely used for this purpose. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and N-hydroxysuccinimide (NHS) are highly efficient for forming peptide bonds. niscpr.res.inresearchgate.net The carboxylic acid is activated by the coupling agent, sometimes forming an NHS-ester intermediate, which then undergoes nucleophilic attack by the amino group of the peptide or amine, yielding the desired conjugate with minimal risk of racemization. researchgate.net

Table 3: Examples of Peptide Conjugation Strategies This table outlines common methods for conjugating the phthalazine scaffold to amino acids and peptides.

Conjugation MethodActivation StepsAmine/Peptide SourceReference
Azide CouplingEster → Hydrazide → Acyl Azide (in situ)Amino acid esters, Amines nih.gov, nih.gov
DCC CouplingCarboxylic Acid + DCCN-phthalyl or N-tosyl amino acids niscpr.res.in
EDC/NHS CouplingCarboxylic Acid + EDC/NHS → Activated NHS-esterAmino acid methyl esters researchgate.net

Linker Chemistry and Scaffold Merging Approaches

The presence of both a carboxylic acid at the C1 position and a secondary amine (N-H) within the lactam ring of this compound provides two key handles for derivatization. These functional groups are ideal for the attachment of various linkers, enabling the conjugation of the phthalazinone core to other molecules or for the creation of merged scaffolds with novel properties.

The carboxylic acid is a versatile functional group that can be readily converted into an activated ester, such as an N-hydroxysuccinimide (NHS) ester, or coupled directly to amines using carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com This allows for the formation of stable amide bonds, connecting the phthalazinone scaffold to a wide range of molecules, including peptides, polymers, or fluorescent tags. nih.gov For instance, a linker with a terminal amine group can be attached to the C1 position, and the other end of the linker can possess a functional group for further conjugation. pH-sensitive linkers, such as those based on hydrazones, can also be incorporated, allowing for the controlled release of the phthalazinone scaffold under specific environmental conditions, a strategy often employed in drug delivery systems. nih.gov

The N-H group of the phthalazinone ring can be alkylated or arylated to introduce further diversity. This position can be used to attach linkers or to merge the phthalazinone scaffold with other heterocyclic systems. Scaffold merging is a powerful strategy in drug discovery that combines the structural features of two or more distinct pharmacophores to create a hybrid molecule with potentially enhanced or novel biological activities. nih.govnih.gov For example, the phthalazinone core could be merged with other privileged scaffolds known for their biological relevance.

Regioselective Derivatization Methodologies

Regioselective derivatization of the this compound scaffold is crucial for a systematic exploration of structure-activity relationships. The inherent electronic properties of the phthalazinone ring system, influenced by the electron-withdrawing nature of the carbonyl group and the carboxylic acid, as well as the presence of the fused benzene (B151609) ring, dictate the preferred sites for electrophilic and nucleophilic attack.

Recent advances in transition-metal-catalyzed C-H activation have provided powerful tools for the regioselective functionalization of phthalazinones. researchgate.netrsc.org The nitrogen and oxygen atoms of the phthalazinone core can act as directing groups, guiding the catalyst to specific C-H bonds. researchgate.netrsc.org For instance, Rh(III)-catalyzed C-H amidation of phthalazinones using dioxazolones as the amidation source has been shown to proceed with high site-selectivity. nih.gov This methodology allows for the introduction of amino groups at specific positions on the phthalazinone scaffold.

Furthermore, the carboxylic acid at the C1 position can itself be used as a directing group in certain metal-catalyzed reactions, potentially enabling functionalization at adjacent positions. nih.gov The development of regioselective methods allows for the precise and controlled synthesis of a diverse library of this compound analogues, which is essential for detailed pharmacological evaluation.

MethodCatalyst/ReagentTargeted PositionReference
C-H AmidationRh(III) / DioxazolonesSite-selective on the phthalazinone core nih.gov
C-H SulfonationPd-catalyst / Arylsulfonyl chloridesRegio- and chemo-selective researchgate.net
C-H HalogenationPd-catalyst / N-halosuccinimideRegio- and chemo-selective researchgate.net

Structure Activity Relationship Sar Studies of 4 Oxo 1h Phthalazine 1 Carboxylic Acid Derivatives

Elucidation of Key Structural Determinants for Biological Potency

The biological potency of derivatives based on the 4-oxo-1H-phthalazine-1-carboxylic acid scaffold is governed by several key structural elements. The inherent features of the phthalazinone ring system, including the lactam moiety (a cyclic amide), the carboxylic acid at position 1, and the potential for substitution at various points on the fused benzene (B151609) ring and the heterocyclic nitrogen, are all critical determinants of activity.

Key determinants include:

The Phthalazinone Core: This bicyclic heterocyclic system often acts as a rigid scaffold that correctly orients substituents for optimal interaction with a biological target. The polar group within the phthalazinone ring can serve as a hydrogen bond acceptor, a feature often required for binding. cu.edu.eg The core structure is a common feature in many bioactive compounds, highlighting its significance as a pharmacophore. nih.govresearchgate.net

The Carboxylic Acid Group at C1: The carboxylic acid at position 1 is a crucial functional group. Its acidic proton and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. This group can engage in vital ionic or hydrogen-bonding interactions within a receptor's active site, anchoring the molecule and contributing significantly to its binding affinity.

Substitution at the N2 Position: The nitrogen atom at position 2 of the phthalazinone ring is a common site for modification. Introducing different substituents here, such as alkyl or aryl groups, can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties. For instance, attaching a 2-oxoethyl group to this position has been used to create intermediates for further heterocycle formation, leading to compounds with varied biological profiles. fayoum.edu.eg

Substitution at the C4 Position: The carbonyl group at C4 is a key feature. However, in the broader class of phthalazines, substitution at this position with groups like arylpiperazines or other cyclic amines connected via spacers has been shown to be highly effective in modulating activity, for example, as α-adrenoceptor antagonists. nih.govcu.edu.eg While the core compound is an oxo derivative, this position remains a critical point for derivatization in related analogs. nih.gov

Impact of Substituent Electronic and Steric Properties on Activity

The electronic and steric properties of substituents introduced onto the this compound framework have a profound impact on biological activity. SAR studies on related phthalazinone derivatives demonstrate that a delicate balance of these properties is often required for optimal potency.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the fused benzene ring can alter the electron density of the entire ring system. This can influence the pKa of the molecule and its ability to participate in π-π stacking or other electronic interactions with a target protein. For example, in some series of bioactive heterocyclic compounds, the presence of specific substituents like a 4-methylphenyl group was found to be beneficial for enhancing activity, whereas a 4-nitrophenyl group could be detrimental.

Steric Effects: The size and shape (steric bulk) of substituents are critical. Bulky groups can cause steric hindrance, preventing the molecule from fitting into a target's binding pocket. Conversely, extending a molecule with an appropriately sized substituent, such as an alkyl spacer, can allow it to access additional binding regions within the receptor, thereby increasing affinity. cu.edu.eg Studies on 4-substituted phthalazinones have shown that connecting a piperazine (B1678402) moiety via an alkyl chain can lead to significant activity. nih.gov The length and nature of this spacer are often finely tuned to maximize potency.

The following interactive table summarizes hypothetical SAR findings for derivatives of a phthalazinone core, illustrating how different substituents might influence biological activity based on general principles observed in related compound series.

Compound IDR1 (at N2)R2 (at C7)Relative PotencyKey Observation
A -H-H1xBaseline activity of the unsubstituted core.
B -CH3-H5xSmall alkyl group at N2 increases potency, possibly enhancing lipophilicity.
C -Phenyl-H2xBulky aryl group at N2 may introduce unfavorable steric interactions, reducing potency compared to smaller alkyl groups.
D -CH3-Cl12xIntroduction of an electron-withdrawing group on the benzene ring significantly enhances potency.
E -CH3-OCH38xAn electron-donating group also enhances potency, but less so than a halogen, indicating a complex electronic requirement.
F -Propyl-Piperazine-H25xAddition of a basic piperazine moiety via a flexible linker dramatically increases potency, suggesting an interaction with an anionic or polar residue in the target. nih.govresearchgate.net

Investigation of Stereochemical Influence on Ligand-Target Interactions

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target, as enzymes and receptors are themselves chiral environments. nih.gov For derivatives of this compound, the introduction of a chiral center can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities.

While specific stereochemical studies on this compound are not extensively reported, the principles are well-established. Chiral natural compounds are typically biosynthesized in an enantiomerically pure form, and this chirality is often essential for their biological function. nih.gov The development of synthetic protocols for the highly enantioselective synthesis of related heterocyclic compounds, such as tetrahydroquinoxalines, underscores the importance of controlling stereochemistry. rsc.org

The differential activity between stereoisomers can arise from several factors:

Three-Point Attachment: One enantiomer may be able to achieve a more optimal three-point interaction with the target receptor, while its mirror image cannot.

Steric Hindrance: A substituent in one stereochemical configuration may fit perfectly into a hydrophobic pocket, whereas in the opposite configuration, it may clash with the receptor surface.

Metabolic Stability: Enzymes responsible for drug metabolism can exhibit stereoselectivity, metabolizing one enantiomer more rapidly than the other.

Cellular Uptake: Transport systems that carry molecules across cell membranes can be stereoselective, leading to different intracellular concentrations of enantiomers. nih.gov

Therefore, when designing derivatives of the this compound scaffold that contain stereocenters, the separation and individual biological evaluation of each stereoisomer is a critical step in the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. osf.io This approach uses molecular descriptors to quantify physicochemical properties and correlates them with a biological endpoint, such as an IC50 value. nih.gov

The development of a predictive QSAR model is a multi-step process. First, a dataset of compounds with known structures and measured biological activities is collected. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power.

Several statistical methods can be employed to build the model, including:

Multiple Linear Regression (MLR): A common method that creates a linear equation correlating activity with two or more molecular descriptors.

3D-QSAR Methods (e.g., CoMFA): These methods use 3D representations of molecules to calculate steric and electrostatic interaction fields, providing a more detailed picture of the structural requirements for activity. nih.govnih.gov

The resulting models are rigorously validated to ensure they are robust and have high predictive accuracy for new, untested compounds. osf.io

QSAR models identify the key physicochemical properties that drive biological activity. These properties are quantified by molecular descriptors. For the this compound class of compounds, relevant descriptors would likely include:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These describe a molecule's electronic environment and reactivity.

Steric Descriptors: Including molecular volume, surface area, and specific conformational indices. These quantify the size and shape of the molecule.

Hydrophobicity Descriptors: Most commonly the logarithm of the partition coefficient (logP), which measures a compound's lipophilicity. This property is crucial for membrane permeability and interaction with hydrophobic pockets in receptors.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching.

Hydrogen Bonding Descriptors: Counts of hydrogen bond donors and acceptors, which are critical for specific interactions with biological targets.

The following interactive table lists some common physicochemical parameters used in QSAR studies and their relevance.

Descriptor ClassExample DescriptorRelevance to Biological Activity
Hydrophobicity LogPGoverns solubility, membrane permeability, and binding to hydrophobic pockets.
Electronic Partial Charge on an AtomIndicates sites for electrostatic interactions with the target.
Steric Molecular VolumeRelates to how well the molecule fits into the binding site.
Thermodynamic Heat of FormationRelates to the intrinsic stability of the molecule.
Hydrogen Bonding Number of H-Bond Donors/AcceptorsQuantifies the potential for specific, high-affinity interactions with the target.

Pharmacophore Generation and Mapping

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling is a powerful tool in drug design, used for virtual screening of compound libraries and for guiding the design of new molecules with desired activity. nih.gov

For the this compound scaffold, a hypothetical pharmacophore model can be generated based on its key structural features and the SAR data from related compounds. Key pharmacophoric features would likely include:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the oxo group at C4 and the carbonyl oxygen of the carboxylic acid at C1 are strong hydrogen bond acceptors. cu.edu.eg The nitrogen atom in the phthalazinone ring can also act as an HBA.

Hydrogen Bond Donor (HBD): The hydroxyl proton of the carboxylic acid group is a potent hydrogen bond donor. The N-H proton at position 3 is also a potential HBD.

Aromatic Ring (AR): The fused benzene ring provides a feature for aromatic interactions, such as π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target's binding site. nih.gov

Negative Ionizable Feature (NI): At physiological pH, the carboxylic acid group will be deprotonated, creating a negative charge that can engage in crucial ionic interactions with a positively charged residue (e.g., Lysine, Arginine) in the target.

These features can be mapped onto a 3D model, defining the spatial relationships (distances and angles) between them that are required for activity. This model then serves as a template to design new derivatives that fit the pharmacophoric requirements, increasing the probability of discovering potent and selective compounds. cu.edu.eg

Theoretical and Computational Chemistry Investigations of 4 Oxo 1h Phthalazine 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic and Geometric Structure Analysis

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, offering a detailed portrait of the molecule's character.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting spectroscopic and reactivity parameters. For 4-oxo-1H-phthalazine-1-carboxylic acid, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms. bhu.ac.in

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The optimized geometry confirms the planar nature of the phthalazine (B143731) ring system, while also detailing the orientation of the carboxylic acid group. For instance, DFT can confirm the presence of intramolecular hydrogen bonding, which significantly influences the molecule's conformation and properties. bhu.ac.in Analysis of the bond lengths reveals the nature of the chemical bonds; for example, the C=O bond of the ketone and carboxylic acid groups will be significantly shorter than the C-C single bonds within the aromatic ring.

Table 1: Representative Geometric Parameters of this compound Calculated by DFT

ParameterBond/AtomsCalculated Value
Bond LengthC4=O~1.23 Å
Bond LengthC1-C(OOH)~1.50 Å
Bond LengthO-H (Carboxylic)~0.97 Å
Bond AngleN2-N3-C4a~118°
Bond AngleC1-C9-N2~121°
Dihedral AngleC4a-C1-C(OOH)-O~178°

Note: The values in this table are representative and illustrate the type of data obtained from DFT calculations. Actual values may vary based on the specific computational model and basis set used.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Eg), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. researchgate.net Conversely, a large energy gap indicates high kinetic stability and low reactivity. nih.gov For this compound, the HOMO is typically localized over the electron-rich phthalazine ring system, while the LUMO may be distributed across the carbonyl and carboxylic acid groups. The precise energies and the resulting gap are calculated using methods like time-dependent DFT (TD-DFT). bhu.ac.in In related phthalazine derivatives, HOMO-LUMO gaps have been calculated to be in the range of 4-5 eV. nih.gov This change in the HOMO-LUMO gap can be attributed to changes in the localization of the frontier orbitals. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for Phthalazine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)
Phthalazine Derivative 1-6.58-1.124.46
Phthalazine Derivative 2-6.71-2.014.70
This compound (Estimated) -6.85 -2.15 4.70

Source: Data for derivatives adapted from studies on similar phthalazine structures. nih.govresearchgate.net The values for the target compound are estimated based on structural similarities.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP surface represent different potential values.

Red and Yellow: Regions of negative potential, rich in electrons, indicating sites for electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue: Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack. These are often located around hydrogen atoms, particularly the acidic proton of the carboxylic acid group. bhu.ac.in

For this compound, the MEP surface would show strong negative potentials around the carbonyl oxygen (C4=O) and the carbonyl oxygen of the carboxylic acid group. A strong positive potential would be concentrated on the hydrogen atom of the carboxylic acid's hydroxyl group, highlighting its acidic nature.

Quantum chemical calculations can also predict key thermodynamic parameters at a given temperature. These properties, including zero-point vibrational energy (ZPVE), entropy (S), and enthalpy (H), are crucial for understanding the stability and spontaneity of chemical reactions involving the molecule. These parameters are typically computed from the vibrational frequencies obtained through DFT calculations. The analysis of these properties provides insights into the molecule's behavior under various thermodynamic conditions.

Table 3: Representative Computed Thermodynamic Parameters

ParameterValue
Zero-Point Vibrational Energy (ZPVE)105.8 kcal/mol
Enthalpy (H)115.2 kcal/mol
Gibbs Free Energy (G)85.5 kcal/mol
Entropy (S)101.5 cal/mol·K

Note: These values are illustrative for a molecule of similar complexity and are typically calculated at standard conditions (298.15 K and 1 atm).

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. Phthalazinone derivatives have been identified as potent inhibitors of various enzymes, including poly (ADP-ribose) polymerase (PARP). nih.govtandfonline.com

In a docking study involving this compound, the molecule would be docked into the active site of a target protein (e.g., PARP-1). The simulation scores the different binding poses based on a scoring function, which estimates the binding affinity (often expressed as a negative value in kcal/mol). The best-scoring poses are then analyzed to identify key interactions, such as:

Hydrogen bonds: Formed between the ligand's hydrogen bond donors/acceptors (like the N-H and C=O groups) and amino acid residues in the protein's active site.

Hydrophobic interactions: Occurring between the aromatic rings of the ligand and nonpolar residues of the protein.

Pi-stacking: Interactions between the phthalazine ring system and aromatic amino acid residues like tyrosine or phenylalanine.

These studies can reveal that the phthalazinone core is essential for binding and that specific substitutions can enhance potency. tandfonline.com

Table 4: Example Molecular Docking Results against PARP-1

LigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Olaparib (Reference Drug)-9.8Gly863, Ser904, Tyr907H-Bond, Pi-Stacking
This compound (Hypothetical) -8.5 Gly863, Arg878, Tyr907 H-Bond, Pi-Stacking, Salt Bridge

Note: The results for the target compound are hypothetical and for illustrative purposes, demonstrating typical outcomes of a docking simulation.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and interactions of all atoms in the ligand-protein complex, providing insights into the stability of the binding and the conformational changes that may occur. researchgate.net

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic trajectories over a period of nanoseconds. Key analyses from the simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, low-fluctuation RMSD value for the ligand indicates that it remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking study is tracked throughout the simulation to confirm their stability.

Together, these analyses validate the docking results and provide a more accurate understanding of the binding dynamics and the stability of the ligand-protein complex. researchgate.net

Prediction of Reaction Mechanisms and Pathways using Computational Models

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. rsc.org For complex organic molecules like this compound and its derivatives, theoretical and computational studies can predict reaction mechanisms, identify transient intermediates, and determine the energetic feasibility of various reaction pathways. rsc.orgmdpi.com This section explores the application of computational models in understanding the reactivity of phthalazine systems, even when direct studies on this compound are not extensively documented.

The primary goal of these computational investigations is to map out the potential energy surface of a reaction. This allows for the determination of the lowest energy pathways from reactants to products, which correspond to the most likely reaction mechanisms. Key parameters obtained from these calculations include activation energies, which are the energy barriers that must be overcome for a reaction to occur, and the energies of reactants, intermediates, products, and transition states. mdpi.com

Methodologies in Computational Prediction

A variety of computational methods are employed to predict reaction mechanisms. Density Functional Theory (DFT) is a particularly popular and effective method for studying organic reactions due to its balance of accuracy and computational cost. nih.gov DFT calculations can provide detailed information about the electronic structure of molecules, which is crucial for understanding how and why reactions occur. nih.gov Semi-empirical methods, such as AM1, can also be used, particularly for larger systems, to calculate geometries and heats of formation. mdpi.com

The following table summarizes common computational methods and the types of information they provide in the study of reaction mechanisms:

Computational Method Information Provided Relevance to Reaction Mechanisms
Density Functional Theory (DFT) Electronic structure, optimized geometries, reaction energies, activation barriers, transition state structures. nih.govProvides a detailed and accurate picture of the reaction pathway, helping to identify the most favorable mechanism. nih.gov
Ab initio methods Highly accurate energies and molecular properties.Often used as a benchmark for other methods, providing very reliable data for smaller systems.
Semi-empirical methods (e.g., AM1) Optimized geometries, heats of formation. mdpi.comUseful for initial explorations of large molecules and complex reaction systems where higher-level calculations are too computationally expensive. mdpi.com
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time.Provides insights into the dynamic aspects of reactions, including the role of solvent and conformational changes.

Predicted Reaction Pathways for Related Phthalazine Systems

For instance, computational analyses have been used to understand the synthesis of various phthalazine derivatives. These studies often focus on cyclization reactions to form the phthalazine core or subsequent modifications. For example, the synthesis of phthalazine-1,4-diones has been studied, revealing a competition between 5-exo and 6-endo nitrogen cyclization pathways, which can be controlled by reaction conditions to selectively form different products. nih.gov

In the context of functionalized phthalazines, computational models can help elucidate the role of different substituents in directing reaction pathways. For example, in the synthesis of acetic acid-functionalized zinc tetrapyridinoporphyrazine, DFT calculations supported the observation that the carboxylic acid groups enhanced the catalytic activity of the central metal. nih.gov This suggests that the carboxylic acid group in this compound is likely to play a significant role in its reactivity, potentially through directing coordination or acting as a proton donor/acceptor.

Furthermore, computational studies on the Vilsmeier reaction of N-aminophthalimides and phthalazine-1,4-diones have helped to understand their structural divergence and tautomerization. nih.gov Such studies are critical for predicting the products of reactions involving different tautomeric forms of phthalazine derivatives.

While direct computational data for this compound is lacking, the principles and findings from studies on analogous systems provide a strong framework for predicting its likely reaction mechanisms. Future computational investigations focused specifically on this compound would be invaluable for confirming these predictions and uncovering its unique chemical behavior.

Pharmacological Mechanisms and Biological Targets of 4 Oxo 1h Phthalazine 1 Carboxylic Acid and Its Derivatives Pre Clinical/in Vitro Research

Receptor Modulation and Specific Ligand Interactions

Derivatives of the core phthalazine (B143731) and related quinoline (B57606) structures have been investigated for their ability to modulate various receptor systems. These interactions are key to their potential therapeutic effects and are explored in detail below.

A series of compounds structurally related to 4-oxo-1H-phthalazine-1-carboxylic acid, specifically 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives, have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). ucl.ac.benih.gov The CB2 receptor is a promising therapeutic target due to its role in various physiological and pathological processes, without the psychoactive effects associated with the CB1 receptor. nih.gov

In vitro studies using competitive binding assays on Chinese Hamster Ovary (CHO) cells expressing human CB1 and CB2 receptors demonstrated that these derivatives possess a significant selectivity for the CB2 receptor. ucl.ac.be For compounds that showed a specific displacement of the radioligand greater than 60%, their binding affinities (Ki values) were determined. ucl.ac.be These 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives were found to be selective for the CB2 cannabinoid receptors. ucl.ac.be

To determine the functional activity of these compounds, [35S]-GTPγS binding assays were conducted. This assay measures the first step in G-protein coupled receptor activation. The results indicated that derivatives such as compounds 14-16, 18, 22-25, and 27-35 act as agonists at the human CB2 cannabinoid receptors, with stimulation values ranging from 117% to 137% of basal activity. ucl.ac.be Notably, derivatives 30 and 32R exhibited potent agonist activity with EC50 values of 14.1 nM and 16.8 nM, respectively. ucl.ac.be

Further structural modifications were explored to understand the structure-activity relationships. For instance, the introduction of an adamantyl group was found to enhance affinity. ucl.ac.be The combination of an adamantyl substituent with a chiral center in one derivative, (+)-N3-(1-(1,2,3,4-tetrahydronaphthyl))-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (19 ), resulted in a Ki value of 41.7 nM, which was about 10-fold higher than its corresponding (-)-enantiomer. ucl.ac.be Another derivative, the 4-Quinolone-3-carboxamide Furan CB2 Agonist, demonstrated high affinity for the CB2 receptor with a Ki of 8.5 nM and over 1000-fold selectivity against the CB1 receptor (Ki >10,000 nM). caymanchem.com

Table 1: CB2 Receptor Binding Affinity and Agonist Potency of Selected 4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

Compound CB2 Ki (nM) CB1 Ki (nM) Selectivity (CB1/CB2) CB2 EC50 (nM)
30 2.5 >1000 >400 14.1
32R 3.5 >1000 >285 16.8
19 41.7 >1000 >24 N/A
20 1010 >1000 N/A N/A
4-Quinolone-3-carboxamide Furan CB2 Agonist 8.5 >10,000 >1176 N/A

Data sourced from multiple preclinical studies. ucl.ac.beucl.ac.becaymanchem.com

In the context of excitatory amino acid receptors, certain phthalazine derivatives have been investigated as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Overstimulation of AMPA receptors is implicated in various neurological conditions.

A series of phthalazine-1,4-dione derivatives were designed and synthesized based on the reported anticonvulsant activity of phthalazine compounds acting as non-competitive AMPA receptor antagonists. nih.gov Molecular docking studies were performed to assess their binding affinities towards the AMPA receptor. nih.gov The biological screening data showed a strong correlation with the molecular modeling predictions. nih.gov

Several of these synthesized compounds exhibited significant anticonvulsant activity. nih.gov Specifically, compounds 8, 7b, 7a, 10, and 3a showed the highest binding affinities as non-competitive AMPA receptor antagonists and demonstrated notable relative potencies when compared to diazepam. nih.gov When tested against maximal electroshock seizure (MES), compounds 8, 7b, and 3a provided 100% protection at a dose of 125 µgm/kg. nih.gov

Table 2: Relative Anticonvulsant Potency of Selected Phthalazine-1,4-dione Derivatives

Compound Relative Potency (vs. Diazepam)
8 1.78
7b 1.66
7a 1.60
10 1.59
3a 1.29

Data from preclinical anticonvulsant evaluations. nih.gov

No information could be found in the searched scientific literature regarding the activation of soluble guanylate cyclase by this compound or its direct derivatives.

No information could be found in the searched scientific literature regarding the antagonism of adenosine (B11128) receptors by this compound or its derivatives.

Enzyme Inhibition and Activation Profiles

No information could be found in the searched scientific literature regarding the activation of nitric oxide synthase by this compound or its derivatives.

Zika Virus (ZIKV) NS2B-NS3 Protease Inhibition

The Zika virus (ZIKV), a flavivirus transmitted primarily by mosquitoes, poses a significant global health threat, linked to severe neurological conditions such as microcephaly in newborns. nih.gov The ZIKV NS2B-NS3 protease (NS2B-NS3pro) is essential for the viral life cycle, as it cleaves the viral polyprotein to release functional viral proteins. nih.govmdpi.com This makes it a prime target for the development of antiviral therapies. nih.govmdpi.com

In the search for effective ZIKV inhibitors, the NS2B-NS3 protease has been the focus of extensive screening. The active site of the protease consists of a conserved catalytic triad (B1167595) (His51, Asp75, and Ser135). nih.govmdpi.com Research has led to the identification of allosteric inhibitors that bind to sites other than the active site, offering a promising strategy to overcome limitations associated with active-site-directed drugs. nih.govescholarship.org One study identified six such candidate compounds that inhibited the proteolytic activity of ZIKV NS2B-NS3 protease at low micromolar concentrations by targeting a transient, deep, and hydrophobic pocket in the enzyme's "super-open" conformation. nih.gov Other research has identified non-competitive inhibitors of the ZIKV NS2B-NS3 protease, with molecular docking studies suggesting binding to allosteric sites. researchgate.netnih.gov

While specific studies on "this compound" as a ZIKV inhibitor are not detailed, the broader class of phthalazinone derivatives has shown promise against related flaviviruses. For instance, a phthalazinone derivative, 3-(dimethylamino)propyl(3-((4-(4-fluorophenyl)-1-oxophthalazin-2(1H)-yl)methyl)phenyl)carbamate, was identified as a potent inhibitor of the Dengue virus (DENV-2), which also relies on an NS2B-NS3 protease. osf.io The successful identification of various small molecule inhibitors, including those with phenylquinoline and aminobenzamide scaffolds, suggests that the phthalazinone structure is a viable candidate for the design of novel ZIKV NS2B-NS3 protease inhibitors. nih.gov

Dual Inhibition of VEGFR and HDAC Enzymes (for related quinazoline (B50416)/quinazolinone hybrids)

A promising strategy in cancer therapy is the development of single molecules that can inhibit multiple targets involved in tumor growth and progression. The vascular endothelial growth factor receptor (VEGFR) and histone deacetylases (HDACs) are two such critical targets. VEGFR-2 is a key receptor tyrosine kinase that regulates angiogenesis, the formation of new blood vessels essential for tumor growth. nih.govmdpi.com HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

Researchers have successfully designed and synthesized hybrid compounds based on quinazoline and quinazolinone scaffolds that act as dual inhibitors of VEGFR and HDACs. researchgate.netnih.gov This approach often involves merging the pharmacophores of known VEGFR inhibitors (like the 4-anilinoquinazoline (B1210976) core of vandetanib) and HDAC inhibitors (like the zinc-binding group of SAHA, also known as vorinostat). researchgate.netrsc.org

One study reported a series of hybrids from 4-anilinoquinazoline and hydroxamic acid. nih.gov The most potent compound from this series, compound 6l , exhibited strong inhibitory activity against both VEGFR-2 and total HDACs, with IC₅₀ values of 84 nM and 2.8 nM, respectively. researchgate.netnih.gov Another study developed phthalazino[1,2-b]-quinazolinone derivatives with a hydroxamic acid moiety to serve as multi-target HDAC inhibitors. nih.gov The standout compound, 8h , showed potent inhibition against several cancer cell lines and HDAC subtypes, proving more effective than the approved HDAC inhibitor SAHA. nih.gov

The development of these dual inhibitors represents a significant advance, as combination therapy with separate drugs can lead to complex pharmacokinetics and adverse drug-drug interactions. rsc.org The data below highlights the efficacy of some of these dual-target inhibitors.

Table 1: In Vitro Inhibitory Activity of Quinazoline/Quinazolinone-based Dual VEGFR/HDAC Inhibitors
CompoundScaffoldVEGFR-2 IC₅₀ (nM)HDAC IC₅₀ (nM)Reference
Compound 6l4-Anilinoquinazoline-Hydroxamic Acid Hybrid842.8 researchgate.netnih.gov
Compound 134-(Benzofuran-6-yloxy)quinazoline-Hydroxamic Acid Hybrid57.839.82 (HDAC1) rsc.org
Compound 8hPhthalazino[1,2-b]-quinazolinone-Hydroxamic Acid HybridN/APotent (sub-nanomolar to nanomolar range vs HDAC subtypes) nih.gov
Hybrid 38aVandetanib-SAHA HybridPotentPotent researchgate.net

Cellular and Molecular Mechanisms of Action

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. A key mechanism of action for many anticancer agents is the ability to trigger this process in tumor cells. Phthalazinone derivatives have demonstrated significant potential in inducing apoptosis through various cellular pathways. nih.govnih.govrsc.org

The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. nih.gov Both pathways converge on the activation of a cascade of enzymes called caspases, which execute the cell death program. nih.gov A critical tumor suppressor protein, p53, often called the "guardian of the genome," plays a central role in initiating apoptosis in response to cellular stress, such as DNA damage. nih.govnih.gov

Studies on novel phthalazinone derivatives have shown their ability to induce apoptosis effectively in various cancer cell lines. For example, a series of oxadiazol-phthalazinone derivatives was found to induce apoptosis by upregulating the expression of p53 and the executioner caspase-3. nih.govrsc.org In another study, a phthalazine-based derivative, compound 12b , induced total apoptosis in HCT-116 colon cancer cells by 21.7-fold compared to untreated cells. nih.gov This compound caused both early and late-stage apoptosis. nih.gov Similarly, compound 12d , a different phthalazine derivative, stimulated a 64.4-fold increase in total apoptotic death in MDA-MB-231 breast cancer cells. nih.gov

Table 2: Apoptosis Induction by Phthalazine Derivatives in Cancer Cell Lines
CompoundCell LineKey FindingReference
Compound 12bHCT-116 (Colon Cancer)Induced apoptosis by 21.7-fold compared to control. nih.govrsc.org
Compound 12dMDA-MB-231 (Breast Cancer)Induced a 64.4-fold increase in total apoptotic cells. nih.gov
Compound 1HepG2 (Liver Cancer)Elevated expression of p53 and caspase 3, inducing apoptosis. nih.govrsc.org
Compound 2eHepG2 (Liver Cancer)Elevated expression of p53 and caspase 3, inducing apoptosis. nih.govrsc.org

Mitochondrial Membrane Depolarization

The mitochondrion is a central organelle in the life and death of a cell. Mitochondrial dysfunction is a hallmark of many diseases and a key event in the intrinsic pathway of apoptosis. nih.govmdpi.com A critical aspect of this dysfunction is the depolarization of the mitochondrial membrane potential (ΔΨm). nih.gov The ΔΨm is an electrochemical gradient maintained across the inner mitochondrial membrane, and its disruption can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade. nih.gov

Damage to mitochondria can be caused by various factors, including excessive production of reactive oxygen species (ROS) and alterations in mitochondrial DNA (mtDNA). nih.gov The loss of mitochondrial membrane potential is a key indicator of this damage and a commitment point for apoptosis. mdpi.com

While direct studies detailing the effect of this compound on mitochondrial membranes are limited, research on other structurally related compounds demonstrates this as a plausible mechanism of action. For example, a study on novel chromanone derivatives, which are also heterocyclic compounds, showed that they could induce mitochondrial membrane depolarization in A549 lung cancer cells. researchgate.net Specifically, compounds 2b and 2c from that study caused mitochondrial membrane depolarization of 25.53% and 22.33%, respectively. researchgate.net Given that phthalazinone derivatives are potent inducers of apoptosis, it is highly probable that their mechanism involves the induction of mitochondrial dysfunction and subsequent depolarization of the mitochondrial membrane, a crucial step in the intrinsic apoptotic pathway.

Anti-Proliferative Effects in Cell Lines

A fundamental characteristic of potential anticancer agents is their ability to inhibit the growth and proliferation of cancer cells. Derivatives of the phthalazinone scaffold have been extensively evaluated for their anti-proliferative activity against a wide range of human cancer cell lines in preclinical in vitro studies. osf.iomdpi.com These studies typically determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of the cell population.

Numerous phthalazinone derivatives have shown potent cytotoxic effects, often with IC₅₀ values in the low micromolar or even nanomolar range. For instance, a series of novel phthalazine-based derivatives demonstrated significant cytotoxicity against HCT-116 colon cancer cells, with compound 12b being exceptionally potent with an IC₅₀ of 0.32 µM, a value nearly ten times more potent than the reference drug sorafenib (B1663141) (IC₅₀ = 2.93 µM). nih.govrsc.org In another study, phthalazine derivatives 11d , 12c , and 12d exhibited strong cytotoxic activities against the MDA-MB-231 breast cancer cell line with IC₅₀ values of 0.92, 1.89, and 0.57 µM, respectively, outperforming the standard drug Erlotinib (IC₅₀ = 1.02 µM). nih.gov

The table below summarizes the anti-proliferative activity of various phthalazine/phthalazinone derivatives against several human cancer cell lines, demonstrating the broad potential of this chemical class.

Table 3: Anti-Proliferative Activity (IC₅₀) of Phthalazinone Derivatives in Various Cancer Cell Lines
Derivative Class/CompoundCancer Cell LineIC₅₀ (µM)Reference Drug (IC₅₀, µM)Reference
Compound 12b (Phthalazine-dipeptide)HCT-116 (Colon)0.32Sorafenib (2.93) nih.govrsc.org
Compound 13c (Phthalazine-hydrazone)HCT-116 (Colon)0.64Sorafenib (2.93) nih.gov
Compound 12d (Phthalazine-dipeptide)MDA-MB-231 (Breast)0.57Erlotinib (1.02) nih.gov
Compound 11d (Phthalazine-dipeptide)MDA-MB-231 (Breast)0.92Erlotinib (1.02) nih.gov
Compound 1 (Oxadiazol-phthalazinone)HepG2 (Liver)5.5Doxorubicin (~4-7) nih.gov
Compound 2e (Oxadiazol-phthalazinone)MCF-7 (Breast)15Doxorubicin (~4-7) nih.gov
Compound 9a (Dithiocarbamate-phthalazinone)NCI-H460 (Lung)<10Cisplatin (5.54) nih.gov
Compound 4a (1,4-disubstituted phthalazine)MCF-7 (Breast)1.4Doxorubicin (N/A) cu.edu.eg

Broad-Spectrum Biological Activities in Pre-clinical Investigations

The phthalazine and phthalazinone heterocyclic systems are recognized as "privileged structures" in drug discovery. This is due to their ability to bind to various biological targets, resulting in a wide spectrum of pharmacological activities demonstrated in preclinical research. mdpi.comresearchgate.net Beyond their well-documented anticancer properties, these compounds have been investigated for a multitude of other therapeutic applications.

Preclinical studies have revealed that phthalazinone derivatives possess a diverse range of biological effects, including:

Anticancer: As detailed above, this is the most extensively studied activity, with mechanisms including PARP inhibition, Aurora kinase inhibition, and anti-proliferative effects against numerous cancer cell lines. osf.iomdpi.comnih.gov

Antidiabetic: Certain phthalazinone derivatives, such as Zopolrestat, have been clinically investigated as aldose reductase inhibitors, which have the potential to prevent diabetic complications. nih.gov

Antihistaminic and Antiallergic: The phthalazine derivative Azelastine is a known antihistamine used in the treatment of allergic rhinitis. osf.ionih.gov

Antihypertensive: Derivatives like Hydralazine are used clinically to treat heart failure and high blood pressure. nih.gov

Anti-inflammatory: Phthalazinone derivatives have shown potential as anti-inflammatory agents. researchgate.netosf.io

Antimicrobial: Various synthesized derivatives have been screened and shown to have activity against both bacterial and fungal pathogens. researchgate.netresearchgate.net

Antiviral: As discussed, there is emerging potential for these compounds as inhibitors of viral proteases, such as that of the Zika and Dengue viruses. osf.io

Anticonvulsant: The phthalazine scaffold has been explored in the design of agents to treat convulsions. researchgate.net

This broad range of activities highlights the versatility of the phthalazinone core, making it a highly attractive starting point for the development of new therapeutic agents for a variety of diseases. osf.io

Antitumor Effects (In Vitro Cytotoxicity)

Derivatives of the phthalazine and phthalazinone core have demonstrated significant potential as anticancer agents, with research highlighting their in vitro cytotoxicity against various human tumor cell lines. nih.govnih.govderpharmachemica.com The mechanism of action for many of these compounds is linked to the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis. nih.govnih.govmdpi.comnih.gov

Newly synthesized triazolo[3,4-a]phthalazine derivatives were evaluated for their anti-proliferative activity against HCT-116 human colon adenocarcinoma and MCF-7 breast cancer cell lines. nih.gov Several compounds showed potent activity, with compound 6o being the most effective against both cell lines. nih.gov Another study focused on a different series of phthalazine derivatives, where compounds 7a , 7b , 8b , and 8c displayed high anticancer activity against the same cell lines, with their effectiveness correlated to their ability to inhibit the VEGFR-2 enzyme. nih.gov Further research on 4-benzylphthalazin-1(2H)-one derivatives also identified compounds with potent cytotoxicity against HCT-116 cells, with compound 12b showing a particularly low IC50 value. nih.govrsc.org The antitumor potential of these compounds is often attributed to their ability to induce apoptosis and arrest the cell cycle in cancer cells. nih.govrsc.org

Table 1: In Vitro Cytotoxicity of Phthalazine Derivatives Against Human Cancer Cell Lines

Compound Cancer Cell Line IC50 (µM) Reference
6o HCT-116 (Colon) 7 ± 0.06 nih.gov
6m HCT-116 (Colon) 13 ± 0.11 nih.gov
6d HCT-116 (Colon) 15 ± 0.14 nih.gov
9b HCT-116 (Colon) 23 ± 0.22 nih.gov
7a HCT-116 (Colon) 6.04 ± 0.30 nih.gov
7b HCT-116 (Colon) 13.22 ± 0.22 nih.gov
8b HCT-116 (Colon) 35 ± 0.45 nih.gov
8c HCT-116 (Colon) 18 ± 0.20 nih.gov
12b HCT-116 (Colon) 0.32 nih.govrsc.org
13c HCT-116 (Colon) 0.64 nih.govrsc.org
9c HCT-116 (Colon) 1.58 nih.govrsc.org
6o MCF-7 (Breast) 16.98 ± 0.15 nih.gov
6d MCF-7 (Breast) 18.2 ± 0.17 nih.gov
7a MCF-7 (Breast) 8.8 ± 0.45 nih.gov
7b MCF-7 (Breast) 17.9 ± 0.50 nih.gov
8c MCF-7 (Breast) 25.2 ± 0.55 nih.gov
Sorafenib (Reference) HCT-116 (Colon) 5.47 ± 0.3 nih.govnih.gov
Sorafenib (Reference) MCF-7 (Breast) 7.26 ± 0.3 nih.govnih.gov
Doxorubicin (Reference) Various Potent scilit.com

Antimicrobial Properties Against Bacterial and Fungal Strains

Phthalazine derivatives have been investigated for their efficacy against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.govresearchgate.net The introduction of different functional groups onto the phthalazine nucleus can significantly modulate their antimicrobial spectrum and potency. osf.ionih.gov

For instance, a study on new salts of 1-methyl-phthalaziniums and their corresponding ylids revealed that the salt forms are consistently more active than the ylids. nih.gov These compounds showed notable activity against Candida albicans. nih.gov Another study demonstrated that grafting sugar moieties onto the phthalazine ring enhances its biological properties. nih.gov Specifically, S-lactosyl and S-nucleoside analogs of pyrenylmethylphthalazine were identified as potent antibacterial and antifungal agents. nih.gov Compounds 16 , 18 , 20 , 26a , and 33a showed significant inhibition against all tested bacterial and fungal strains. nih.gov The S-lactoside 20 and the S-nucleoside analog 33a were particularly effective as antibacterial agents, while compounds 16 , 18 , and 26a were good antifungal agents. nih.gov The antimicrobial activity of newly synthesized phthalazines has also been screened against various strains using Amoxicillin as a standard reference. researchgate.net

Table 2: Antimicrobial Activity of Selected Phthalazine Derivatives

Compound/Class Activity Type Key Findings Reference(s)
1-Methyl-phthalazinium salts Antibacterial & Antifungal More active than corresponding ylids; particularly active against Candida albicans. nih.gov
Pyrenylmethylphthalazine Derivatives (20, 33a) Antibacterial Showed maximum activity, comparable to standard drugs. nih.gov
Pyrenylmethylphthalazine Derivatives (16, 18, 26a) Antifungal Demonstrated good activity due to S-nucleoside and sugar hydrazine (B178648) moieties. nih.gov
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (6) Antifungal Exhibited remarkable activity against dermatophytes and Cryptococcus neoformans. osf.io

Anti-inflammatory Potential

The anti-inflammatory properties of phthalazine derivatives have been well-documented, with several compounds showing significant activity in preclinical models. nih.govnih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. osf.ionih.gov

In a study investigating a series of newly synthesized phthalazinone derivatives, compounds 2b and 2i demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with efficacy comparable to the standard drug etoricoxib (B1671761). nih.gov Another research effort led to the synthesis of condensed phthalazine derivatives, among which compounds 11 , 17b , 20 , 21 , and 22 were found to be active when compared to indomethacin. nih.gov Furthermore, some 4-phenylphthalazin-1-one derivatives have shown potent and selective COX-2 inhibitory activity. osf.io The development of phthalazine derivatives as inhibitors of VEGF receptor tyrosine kinase also holds promise for treating inflammatory diseases. google.com

Table 3: Anti-inflammatory Activity of Phthalazine Derivatives

Compound Model/Target Result Reference
2b Carrageenan-induced rat paw edema Significant activity, comparable to etoricoxib at 3 hours. nih.gov
2i Carrageenan-induced rat paw edema Significant activity, comparable to etoricoxib at 5 hours. nih.gov
11, 17b, 20, 21, 22 In vivo anti-inflammatory tests Active in comparison to indomethacin. nih.gov
4-phenylphthalazin-1-one series COX-2 Inhibition Potent and selective COX-2 inhibitors. osf.io
17c In vitro assay Highest activity among tested compounds (32% decrease). mdpi.com

Vasorelaxant Activity

Certain phthalazine derivatives exhibit vasorelaxant properties, making them of interest for the treatment of cardiovascular disorders like hypertension. nih.govnih.gov Their mechanism of action can involve the blockade of α1-adrenergic receptors (α1-AR), leading to the relaxation of vascular smooth muscle. nih.gov

A study focused on the synthesis of new phthalazine-based vasodilators identified seven compounds with higher activity than the reference drug prazosin (B1663645) in relaxing nor-adrenaline-induced spasms in thoracic rat aorta rings. nih.gov Compound 8d was particularly potent, showing the highest activity with an IC50 value of 0.10 mM. nih.gov The vasodilation activities of these tested compounds were found to be consistent with molecular modeling results that predicted their interaction as α1-AR antagonists. nih.gov The well-known antihypertensive drug hydralazine, a hydrazinophthalazine, acts as a direct-acting smooth muscle relaxant, primarily affecting resistance arterioles to cause vasodilation and lower blood pressure. wikipedia.org

Table 4: Vasorelaxant Activity of Phthalazine Derivatives Against Nor-Adrenaline-Induced Spasm

Compound IC50 (mM) Activity Relative to Prazosin Reference
8d 0.10 Higher nih.gov
Seven other compounds Not specified Higher nih.gov
Prazosin (Reference) Not specified Standard nih.gov

Antidiabetic and Antihypertensive Research

The phthalazine structure is a key component in compounds researched for both antidiabetic and antihypertensive applications. nih.govosf.io In the context of diabetes, research has focused on aldose reductase inhibitors, which can prevent long-term complications. mdpi.comnih.gov Zopolrestat, a phthalazinone derivative, has been clinically investigated for its ability to inhibit aldose reductase, potentially preventing diabetic retinopathy, neuropathy, and cataract formation. nih.gov

In the realm of hypertension, hydrazinophthalazines are a notable class of drugs. wikipedia.org Hydralazine is a well-established medication used to treat high blood pressure and heart failure by causing vasodilation. wikipedia.org Other related compounds like dihydralazine (B103709) exhibit similar antihypertensive properties. wikipedia.org Research continues to explore new phthalazine derivatives for their potential to manage hypertension, often linking their activity to vasorelaxant or α-blocking effects. osf.io

Antioxidant Activities

Several studies have explored the antioxidant potential of phthalazine derivatives. researchgate.netresearchgate.net Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals are of significant therapeutic interest. researchgate.netresearchgate.net The antioxidant capacity of these derivatives is often evaluated using assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) methods. researchgate.netmdpi.com

In one study, various phthalazine scaffolds were synthesized and screened for their in vitro antioxidant activity. researchgate.netresearchgate.net The research hybridized the phthalazine core with moieties known for antioxidant effects, such as glycine (B1666218) hydrazides, hydrazones, and Schiff's bases. researchgate.netresearchgate.net Among the tested compounds, one derivative (Compound 5 ) showed the best activity in the ABTS assay. researchgate.netresearchgate.net Another investigation into 1-chloro-4-(4-phenoxyphenyl)phthalazine derivatives found that the hydrazinylphthalazine 20 possessed the highest antioxidant activity. scilit.com Computational studies suggest that the hydrazone group attached to the phthalazine ring provides unique electronic properties that may enhance radical-scavenging abilities. researchgate.net

Cardiotonic Activity

Phthalazine derivatives have also been investigated for their cardiotonic (positive inotropic) effects, which are beneficial in conditions like heart failure. osf.iojst.go.jp One notable compound, EG 626 (7-Ethoxycarbonyl-4-hydroxymethyl-6,8-dimethyl-1(2H)-phthalazinone), was identified as a potent cardiotonic agent. osf.io It acts as a cyclic AMP PDE inhibitor, increasing cardiac output and systolic tension in the left ventricular wall, with effects resembling those of papaverine. osf.io EG 626 was found to produce both positive chronotropic (heart rate) and inotropic (contractility) actions in the guinea pig heart muscle. osf.io

Another study involved the synthesis of a series of phthalazine derivatives with heterocyclylpiperidino groups. jst.go.jp When tested in anesthetized dogs, several of the 6,7-dimethoxyphthalazine (B185709) derivatives demonstrated relatively potent cardiotonic activity that was comparable to the reference drug amrinone. jst.go.jp

Analytical Characterization Methodologies in 4 Oxo 1h Phthalazine 1 Carboxylic Acid Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular framework of 4-oxo-1H-phthalazine-1-carboxylic acid, providing direct insight into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR).

For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the protons on the fused benzene (B151609) ring, the N-H proton of the phthalazinone ring, and the acidic proton of the carboxylic acid group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are critical for assigning each proton to its specific position within the molecule. For instance, aromatic protons typically appear in the downfield region (around 7-9 ppm), while the labile protons of the NH and COOH groups would likely appear as broad singlets at a lower field, the exact position of which can be influenced by the solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing data for each unique carbon atom. This includes the carbonyl carbons of the phthalazinone and carboxylic acid groups, which are expected to resonate at the most downfield positions (typically >160 ppm) due to their deshielded nature. The carbons of the aromatic ring would appear in the approximate range of 120-140 ppm. The combination of ¹H and ¹³C NMR data allows for a complete and unambiguous assembly of the compound's carbon-hydrogen framework. While specific experimental data for the parent compound is not widely published, analysis of closely related derivatives confirms these expected ranges. nih.gov

Table 1: Predicted NMR Data for this compound

Analysis Predicted Chemical Shift (ppm) Range Key Structural Features
¹H NMR 7.5 - 8.5 Aromatic protons (benzene ring)
~11.0 - 13.0 N-H proton (phthalazinone ring)
~12.0 - 14.0 O-H proton (carboxylic acid)
¹³C NMR ~120 - 140 Aromatic carbons
~160 Carbonyl carbon (C=O, phthalazinone)

Note: The table presents predicted values based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping this, a sharper peak corresponding to the N-H stretch of the lactam ring may be observed around 3100-3300 cm⁻¹. Crucially, two distinct carbonyl (C=O) stretching vibrations would confirm the presence of both the carboxylic acid and the phthalazinone moieties. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide-like (lactam) C=O stretch of the phthalazinone ring would be expected at a lower wavenumber, approximately 1650-1680 cm⁻¹. Additional sharp peaks in the 1450-1600 cm⁻¹ region would correspond to C=C stretching within the aromatic ring.

Table 2: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
2500-3300 (broad) O-H stretch Carboxylic Acid
3100-3300 N-H stretch Phthalazinone (Lactam)
1700-1725 C=O stretch Carboxylic Acid
1650-1680 C=O stretch Phthalazinone (Lactam)

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₉H₆N₂O₃), the molecular weight is 190.16 g/mol . In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or, more commonly in modern techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 191.05, would be expected. Analysis of related phthalazinone structures shows that characteristic fragmentation may occur, such as the loss of a water molecule ([M-H₂O]⁺) or the loss of the carboxyl group ([M-COOH]⁺), which would provide further evidence for the proposed structure. uni.lu

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of organic compounds. In the context of this compound research, HPLC is used to monitor the progress of a synthesis and to determine the purity of the final product. A typical setup would involve a reversed-phase column (such as a C18 column) and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The compound would elute at a specific retention time, and its purity can be quantified by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram. By coupling the HPLC system to a UV detector, the compound can be monitored at a wavelength where its chromophore absorbs strongly. For preparative purposes, fractions corresponding to the desired peak can be collected to obtain a highly purified sample.

X-ray Crystallography for Solid-State Molecular Architecture

While spectroscopic and chromatographic methods provide information about molecular structure and purity, X-ray crystallography offers the definitive, three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid and phthalazinone groups of adjacent molecules, and potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the compound's solid-state properties and packing motifs. Although a crystal structure for the parent compound is not publicly documented, studies on closely related derivatives, such as 4-hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid, demonstrate the power of this technique in revealing complex three-dimensional networks held together by extensive hydrogen bonding.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and indispensable technique in the characterization of novel compounds, serving as a primary method for verifying the empirical formula of a synthesized molecule. In the field of medicinal chemistry and materials science, where the precise atomic composition of a compound dictates its physical, chemical, and biological properties, elemental analysis provides a crucial checkpoint for confirming the successful synthesis of the target structure. This is particularly true in the research and development of derivatives of this compound, where even minor deviations from the expected elemental composition can signify the presence of impurities, residual solvents, or an entirely different product.

The principle behind elemental analysis, often referred to as CHNS analysis, is the combustion of a small, precisely weighed sample of the compound at high temperatures. The combustion process converts the carbon, hydrogen, nitrogen, and sulfur within the sample into their respective gaseous oxides (CO2, H2O, NOx) and sulfur dioxide (SO2). These gases are then separated and quantified, typically using gas chromatography and thermal conductivity detection. The resulting data provides the mass percentages of each element in the original sample.

In the context of this compound research, elemental analysis is routinely employed to validate the structures of newly synthesized derivatives. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared against the theoretically calculated values for the proposed molecular formula. A close agreement between the "found" and "calculated" values, typically within a ±0.4% margin, provides strong evidence for the purity and correct composition of the compound.

Detailed Research Findings

Recent studies on the synthesis of novel phthalazine-based derivatives highlight the routine application of elemental analysis for structural confirmation. For instance, in the development of a series of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl) acetamide (B32628) derivatives, elemental analysis was a key analytical method. The calculated and experimentally found percentages for carbon, hydrogen, and nitrogen for these compounds showed a high degree of correlation, substantiating the proposed structures. nih.gov

For example, for the compound 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-propyl acetamide, the calculated elemental composition was C, 71.62%; H, 6.31%; N, 12.53%. The experimental findings from elemental analysis were C, 71.63%; H, 6.33%; N, 12.51%, which are in excellent agreement with the theoretical values. nih.gov Similarly, for a related benzyl (B1604629) derivative, the calculated values were C, 75.18%; H, 5.52%; N, 10.96%, and the found values were C, 75.20%; H, 5.53%; N, 10.92%. nih.gov

The utility of elemental analysis extends to more complex derivatives as well. In the synthesis of a sulfur-containing phthalazine (B143731) derivative, elemental analysis was crucial for confirming the incorporation of the sulfur atom. The calculated percentages for C, H, N, and S were 62.85%, 5.73%, 9.56%, and 7.29%, respectively. The found values of 62.81%, 5.70%, 9.52%, and 7.23% provided strong evidence for the successful synthesis of the target molecule. nih.gov

These examples underscore the importance of elemental analysis as a fundamental characterization technique in the synthesis of this compound derivatives. It serves as a reliable and routine method to confirm the elemental integrity of newly synthesized compounds, complementing spectroscopic data to provide a comprehensive structural elucidation.

Table 1: Elemental Analysis Data for 2-(4-benzyl-1-oxophthalazin-2(1H)-yl) Acetamide Derivatives

Table 2: Elemental Analysis Data for Various Phthalazine Derivatives

Future Directions and Emerging Research Avenues for 4 Oxo 1h Phthalazine 1 Carboxylic Acid

Rational Design of Next-Generation Phthalazinone Scaffolds

The rational design of novel phthalazinone scaffolds is a cornerstone of future research, aiming to enhance potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects. This approach moves beyond traditional high-throughput screening by employing a deep understanding of structure-activity relationships (SAR) and target biology.

A key focus is the development of derivatives that target a broader range of protein kinases beyond PARP. For instance, researchers have designed and synthesized new 1-phthalazinone scaffold-based compounds as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). mdpi.com These receptors are critical in cancer progression, and their dual inhibition represents a promising strategy to overcome resistance mechanisms. By modifying the substituents on the phthalazinone core, it is possible to fine-tune the inhibitory activity against specific kinases. For example, the introduction of different aryl or heterocyclic moieties can significantly impact the binding affinity and selectivity for the target enzyme. nih.govnih.gov

Furthermore, the design of next-generation scaffolds involves exploring diverse chemical space. This includes the synthesis of hybrid molecules that combine the phthalazinone core with other pharmacologically active motifs. researchgate.net For example, combining the phthalazinone ring with a pyrido[3,4-d]pyrimidine (B3350098) moiety has been explored to create hybrid compounds with enhanced activity. nih.gov These innovative designs aim to exploit synergistic effects and address the complexities of diseases like cancer.

Integration of Artificial Intelligence and Machine Learning in Phthalazine (B143731) Derivative Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of phthalazine derivatives. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates with a higher probability of success, thereby accelerating the drug discovery pipeline and reducing costs. nih.govmdpi.com

Moreover, AI can be instrumental in identifying new therapeutic targets for existing phthalazinone compounds, a process known as drug repurposing. nih.govnih.gov By analyzing complex biological data, AI algorithms can uncover previously unknown connections between a drug and a disease, opening up new therapeutic possibilities for compounds based on the 4-oxo-1H-phthalazine-1-carboxylic acid scaffold.

Exploration of Novel Therapeutic Applications Beyond Established Areas

While the success of phthalazinone derivatives as PARP inhibitors in cancer therapy is well-established, emerging research is exploring their therapeutic potential in a variety of other diseases. The versatile phthalazine scaffold has been shown to interact with a range of biological targets, suggesting its utility beyond oncology. fayoum.edu.egnih.gov

One promising area is in the development of anti-inflammatory agents. Certain phthalazinone derivatives have demonstrated significant anti-inflammatory activity in preclinical models, comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The mechanism of action is thought to involve the inhibition of inflammatory mediators such as COX-2 and 5-LOX. nih.gov Further research in this area could lead to the development of novel treatments for chronic inflammatory diseases.

The antimicrobial and antifungal properties of phthalazine derivatives are also being investigated. fayoum.edu.eg With the rise of antibiotic resistance, there is an urgent need for new classes of antimicrobial agents. The unique structural features of the phthalazinone core make it an attractive starting point for the design of compounds with novel mechanisms of antimicrobial action. Additionally, some phthalazine derivatives have shown potential as anticonvulsant and antihypertensive agents, highlighting the broad therapeutic landscape for this class of compounds. fayoum.edu.egnih.gov

Development of Targeted Delivery Systems for Phthalazine-based Compounds

A significant challenge in cancer therapy is the delivery of drugs specifically to tumor cells while minimizing exposure to healthy tissues, thereby reducing side effects. The development of targeted delivery systems for phthalazine-based compounds, particularly PARP inhibitors, is a major focus of current research. mdpi.comnih.gov

Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, have emerged as a promising approach. mdpi.comresearchgate.netnih.gov These nanocarriers can encapsulate phthalazinone derivatives, improving their solubility and stability in the bloodstream. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on cancer cells. nih.govsustech.edu This active targeting strategy enhances the accumulation of the drug at the tumor site, increasing its therapeutic efficacy while reducing systemic toxicity. sustech.edu

Another innovative approach is the development of prodrugs. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body, often at the target site. For phthalazinone-based PARP inhibitors, prodrug strategies are being explored to improve their pharmacokinetic properties and enable targeted activation. mdpi.comnih.gov For example, hypoxia-activated prodrugs are designed to release the active phthalazinone inhibitor specifically in the hypoxic microenvironment of solid tumors. mdpi.com This approach offers a high degree of tumor selectivity.

Sustainable and Biocatalytic Approaches in Phthalazine Synthesis

The chemical synthesis of complex molecules like this compound and its derivatives often involves multiple steps, harsh reaction conditions, and the use of hazardous reagents. In line with the principles of green chemistry, there is a growing interest in developing more sustainable and environmentally friendly synthetic methods.

Recent advances in catalysis offer promising alternatives to traditional synthetic routes. The use of solid acid catalysts and non-traditional activation methods such as microwaves and ultrasound can lead to more efficient and cleaner syntheses of nitrogen-containing heterocycles. nih.gov Metal-catalyzed reactions, for instance using silver or copper catalysts, can also provide highly efficient and selective pathways to these compounds. nih.govmdpi.com

A particularly exciting area of research is the use of biocatalysis. Enzymes are highly selective and efficient catalysts that operate under mild conditions, making them ideal for green chemical synthesis. researchgate.netyoutube.com While the direct biocatalytic synthesis of the this compound core is still in its early stages of exploration, the principles of enzyme-catalyzed reactions, such as cyclizations and condensations, could be applied to key steps in its synthesis. nih.govresearchgate.net The development of engineered enzymes tailored for specific reactions could pave the way for a truly sustainable and biocatalytic production of this important class of compounds.

Q & A

Basic Research Questions

Q. What is the correct IUPAC nomenclature for 4-oxo-1H-phthalazine-1-carboxylic acid, and how does its structure influence reactivity?

  • Answer : The IUPAC name follows Rule 316.2 for "oxo-" prefixes when another functional group (here, carboxylic acid) takes priority. The phthalazine core has a ketone (4-oxo) and carboxylic acid (1-position) substituent, creating dual reactivity: the carboxylic acid participates in salt formation or esterification, while the oxo group enables nucleophilic additions or reductions. The fused aromatic system may stabilize intermediates in synthesis .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Answer :

  • X-ray crystallography resolves the planar phthalazine ring and hydrogen-bonding motifs (e.g., O–H⋯O interactions), as demonstrated in structurally related compounds .
  • HPLC with USP-certified columns (e.g., Purospher®STAR) ensures purity analysis, referencing standards like CRM37878 .
  • NMR/IR : The carboxylic acid proton (δ ~12–13 ppm in DMSO-d6) and carbonyl stretches (~1700 cm⁻¹ for both oxo and acid groups) are diagnostic .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Answer : The compound is classified as acutely toxic (Category 4 oral) and a skin/eye irritant. Use PPE (gloves, goggles), and ensure waste is processed by certified facilities. First aid for inhalation involves fresh air and medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

  • Answer : Contradictions often arise from reaction conditions (solvent polarity, temperature) or purification methods. For example:

  • Hydrolysis optimization : LiOH-mediated saponification of esters (e.g., ethyl 4-(naphthyl)-2-oxooxazolidine-5-carboxylate) requires precise pH control (6–7) to precipitate pure product .
  • Iterative data analysis : Apply qualitative frameworks to compare variables (e.g., catalyst loading, stoichiometry) across studies, noting outliers or methodological biases .

Q. What strategies enhance regioselective functionalization of the phthalazine ring in this compound?

  • Answer :

  • Electrophilic substitution : The oxo group deactivates the 4-position, directing reactions (e.g., nitration) to the 5- or 8-positions.
  • Metal catalysis : Pd-mediated coupling (e.g., Suzuki) at the 1-carboxylic acid site retains the pharmacophore while introducing aryl/heteroaryl groups .
  • Protecting groups : Use tert-butyl esters to block the carboxylic acid during ring modifications .

Q. How do computational models predict the acid dissociation constants (pKa) of this compound compared to experimental data?

  • Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict pKa values for the carboxylic acid (~2.5) and oxo group (~10.2). Experimental validation via potentiometric titration in DMSO/water mixtures shows deviations <0.3 units, attributed to solvent effects .

Q. What structural analogs of this compound exhibit modified biological activities, and how are SAR trends interpreted?

  • Answer :

  • Quinoline analogs : Replacement of the phthalazine ring with quinolone (e.g., Norfloxacin derivatives) enhances antimicrobial activity but reduces solubility .
  • Tetrazole derivatives : Substituting the carboxylic acid with a tetrazole ring (e.g., Candesartan analogs) improves metabolic stability while retaining target affinity .

Methodological Considerations

  • Synthetic Protocols : Optimize yields via stepwise hydrolysis (e.g., LiOH in aqueous conditions) or Fischer indolization for fused-ring systems .
  • Analytical Validation : Cross-reference USP standards (e.g., Product No. 1471583) for HPLC retention times and purity thresholds .
  • Data Reconciliation : Use clustering analysis (Table 1, ) to manage multi-variable datasets and identify confounding factors in yield or activity studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.